7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-
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Overview
Description
7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- is a unique organic compound characterized by its complex spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- typically involves the formation of the spirocyclic framework through a series of cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of strong bases and controlled temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, strong reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- has several scientific research applications, including:
Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- involves its interaction with various molecular targets and pathways. Its spirocyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Dispiro[2.0.2.1]heptane: A related compound with a similar spirocyclic structure but different substituents.
1,1,2,2,5,5,6,6-Octamethyldispiro[2.0.2.1]heptane: Another similar compound with different methyl group arrangements.
Uniqueness
What sets 7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- apart is its specific arrangement of methyl groups and the presence of an oxygen atom in the spirocyclic framework. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
496881-57-3 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1,1,2,2,5,5,6,6-octamethyl-7-oxadispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C14H24O/c1-9(2)10(3,4)13(9)14(15-13)11(5,6)12(14,7)8/h1-8H3 |
InChI Key |
DKCUMDIWZKCYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C12C3(O2)C(C3(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
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